3-[(dimethylamino)methyl]benzene-1-sulfonamide
Description
Properties
CAS No. |
1099632-79-7 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3 Dimethylamino Methyl Benzene 1 Sulfonamide
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-[(dimethylamino)methyl]benzene-1-sulfonamide reveals several plausible disconnection points, guiding the design of synthetic strategies. The primary disconnections involve the carbon-sulfur bond of the sulfonamide and the carbon-nitrogen bond of the aminomethyl group.
Primary Disconnections:
C-S Bond Disconnection: This approach disconnects the sulfonamide group, leading back to a 3-[(dimethylamino)methyl]benzenesulfonyl chloride and ammonia (B1221849) or an ammonia equivalent. This is a common and reliable method for sulfonamide formation.
C-N Bond Disconnection (Aminomethyl group): This disconnection points towards two main synthetic routes:
Mannich-type reaction: Disconnecting the bond between the benzene (B151609) ring and the aminomethyl carbon suggests a three-component Mannich reaction involving benzenesulfonamide (B165840), formaldehyde (B43269), and dimethylamine (B145610).
Reductive amination: Alternatively, this bond can be formed by the reductive amination of a 3-formylbenzenesulfonamide (B154734) with dimethylamine.
A third, less direct, disconnection could involve the C-C bond between the benzene ring and the methyl group of the aminomethyl substituent, suggesting a precursor like a 3-halobenzenesulfonamide which can be further functionalized.
Classical Synthetic Approaches
Traditional methods for synthesizing this compound rely on well-established organic reactions. These approaches prioritize reliability and accessibility of starting materials.
Sulfonamide Formation Reactions
The formation of the sulfonamide group is a cornerstone of this synthesis. The most common method involves the reaction of a benzenesulfonyl chloride with ammonia.
A plausible route starts from 3-toluenesulfonyl chloride, which can be synthesized from toluene (B28343) via chlorosulfonation. The methyl group can then be functionalized, for instance, through radical bromination to yield 3-(bromomethyl)benzenesulfonyl chloride. Subsequent reaction with dimethylamine would form the desired aminomethyl group, followed by amination of the sulfonyl chloride to the sulfonamide. However, the directing effects of the substituents must be carefully considered during the chlorosulfonation of toluene, as it typically yields a mixture of ortho and para isomers.
Another approach involves the Sandmeyer reaction starting from a substituted aniline. For example, 3-aminobenzyl alcohol could be a starting point. Protection of the alcohol, followed by diazotization of the amino group and subsequent reaction with sulfur dioxide in the presence of a copper catalyst, would yield the corresponding sulfonyl chloride. Deprotection and oxidation of the alcohol to an aldehyde, followed by reductive amination and finally amination of the sulfonyl chloride, would lead to the target molecule.
Mannich Reaction and Aminomethylation Strategies
The Mannich reaction offers a direct method for introducing the aminomethyl group onto the benzene ring. In this one-pot, three-component reaction, benzenesulfonamide could react with formaldehyde and dimethylamine in an acidic medium to yield this compound. However, the regioselectivity of the electrophilic aromatic substitution on the benzenesulfonamide ring, which is a meta-directing deactivator, would favor the desired meta-substitution.
An alternative aminomethylation strategy involves the chloromethylation of a suitable benzene derivative followed by substitution with dimethylamine. For instance, starting with a compound where the sulfonamide group is already present or can be introduced later, chloromethylation using formaldehyde and hydrogen chloride could introduce the chloromethyl group, which can then be displaced by dimethylamine. The harsh conditions and potential for side reactions are drawbacks of this method.
A more controlled approach involves the synthesis of 3-formylbenzenesulfonamide as a key intermediate. This can be prepared by the sulfonation of benzaldehyde. The formyl group, being a meta-director, will guide the sulfonyl group to the desired position. Subsequent reductive amination of 3-formylbenzenesulfonamide with dimethylamine, using a suitable reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation, would yield the final product. This method offers good control over the regiochemistry. organic-chemistry.org
Table 1: Reductive Amination of Aldehydes and Ketones with Dimethylamine
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | N,N-dimethylbenzylamine | 94 |
| 2 | p-chlorobenzaldehyde | N,N-dimethyl-p-chlorobenzylamine | 95 |
| 3 | p-cyanobenzaldehyde | N,N-dimethyl-p-cyanobenzylamine | 95 |
This table presents representative yields for the reductive amination of various aldehydes with dimethylamine, illustrating the general efficiency of this transformation. harvard.edu
Ortho-Directed Lithiation and Electrophilic Quenching
Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. While the target molecule has a meta-substitution pattern, this strategy can be adapted. For instance, if a suitable directing group is placed at the ortho position to a desired functionalization site, subsequent removal or transformation of this directing group could lead to the meta-substituted product.
In the context of benzenesulfonamides, the sulfonamide group itself can act as a directing group for ortho-lithiation. However, this would lead to ortho-functionalization. To achieve meta-substitution, a more complex strategy would be required, possibly involving a directing group at a different position that is later removed or modified. Given the other more direct methods available, ortho-directed lithiation is a less common approach for this specific target.
Modern and Green Chemistry Synthetic Innovations
Recent advances in organic synthesis focus on developing more efficient, selective, and environmentally friendly methods. These innovations are applicable to the synthesis of this compound.
Catalytic Methods in Synthesis
Catalytic methods offer significant advantages in terms of efficiency and waste reduction. For the synthesis of the target molecule, catalytic C-H amination is a promising modern approach. This method would directly introduce the aminomethyl group onto the benzene ring of benzenesulfonamide, avoiding the need for pre-functionalized starting materials. While still an active area of research, transition metal-catalyzed C-H amination reactions could provide a more atom-economical route. nih.govnih.gov
Furthermore, catalytic reductive amination procedures have been developed that utilize milder and more selective reducing agents, improving the green profile of this reaction.
The development of greener synthetic routes for amines is a key area of focus in sustainable chemistry. rsc.org This includes the use of biocatalysis, renewable feedstocks, and the reduction of hazardous reagents and solvents. For the synthesis of this compound, applying green chemistry principles could involve using greener solvents, developing catalytic processes that minimize waste, and optimizing reaction conditions to reduce energy consumption.
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages for the synthesis of sulfonamides, including improved safety, higher yields, and greater consistency compared to traditional batch processes. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer and precise temperature control, which is crucial for managing exothermic reactions like sulfonation and chlorosulfonation.
In a potential flow synthesis of a compound structurally related to this compound, such as various sulfonylureas, the key carbamate (B1207046) intermediate can be reacted with a sulfonamide in a continuous flow setup. For instance, a solution of the sulfonamide and a base like DBU can be premixed and then combined with a stream of the carbamate in a heated reactor. This approach has been shown to achieve high conversion rates in short residence times. google.com
Table 1: Comparison of Batch vs. Flow Synthesis for Sulfonylurea Production google.com
| Parameter | Batch Process | Flow Process |
| Reaction Time | Several hours | 4 minutes total residence time |
| Yield | Variable | 87-94% |
| Throughput | Lower | 26-188 g/h |
| Safety | Handling of unstable intermediates | In-situ generation and immediate use |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of sulfonamides. jocpr.com The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. chemicaljournals.com
A general approach for the microwave-assisted synthesis of sulfonamides involves the reaction of a sulfonic acid or its sodium salt with an amine. organic-chemistry.org This can be achieved in a two-step microwave process where the sulfonic acid is first activated, for example with 2,4,6-trichloro- smolecule.comnih.govnih.gov-triazine (TCT), and then reacted with the desired amine. organic-chemistry.org This method avoids the need to isolate the often-sensitive sulfonyl chloride intermediate. organic-chemistry.org
Microwave irradiation has been successfully applied to various sulfonamide syntheses, demonstrating broad substrate scope and tolerance for different functional groups. organic-chemistry.org The operational simplicity and efficiency of MAOS make it an attractive method for laboratory-scale synthesis and library generation.
Table 2: Example of Microwave-Assisted Sulfonamide Synthesis organic-chemistry.orgamazonaws.com
| Reactants | Conditions | Reaction Time | Yield |
| Benzenesulfonic acid, Benzylamine | Microwave, TCT, NaOH | 30 minutes | 95% |
| p-Toluenesulfonic acid, Morpholine | Microwave, TCT, NaOH | 30 minutes | 92% |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of synthetic intermediates and the final this compound product is critical to obtain material of high purity. Common techniques employed include crystallization, and column chromatography.
Crystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For sulfonamides, solvents such as ethanol, methanol, or mixtures with water are often effective. nih.gov
Column chromatography on silica (B1680970) gel is a versatile technique for separating the desired product from unreacted starting materials and byproducts. orgsyn.org A suitable eluent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to achieve separation based on the polarity of the compounds. orgsyn.org The progress of the purification can be monitored by thin-layer chromatography (TLC). orgsyn.org
In some cases, a "catch and release" strategy can be employed in a flow chemistry setup, where the product is selectively captured on a solid support and then released in a purified form. thieme-connect.de
Yield Optimization and Scalability Considerations for Research Applications
Optimizing the reaction yield is a key objective in any synthetic route. This can be achieved by systematically varying reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading. For instance, in the synthesis of benzenesulfonamide derivatives, the molar ratio of reactants can be precisely controlled to maximize the formation of the desired product and minimize side reactions. google.com
For scalability, particularly in a research setting where multi-gram quantities may be required, transitioning from batch to flow synthesis can be highly advantageous. Flow chemistry allows for the production of larger quantities of material by simply running the system for a longer duration, without the need to re-optimize reaction conditions. google.com This linear scalability is a significant advantage over batch processes, where scaling up can introduce issues with heat transfer and mixing. The development of robust and high-throughput continuous flow processes is a key area of research for the efficient production of pharmaceutical intermediates. google.com
Chemical Reactivity and Derivatization Strategies of 3 Dimethylamino Methyl Benzene 1 Sulfonamide
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of 3-[(dimethylamino)methyl]benzene-1-sulfonamide is governed by the directing effects of the two existing substituents. The sulfonamide group (-SO₂NH₂) is a strongly deactivating, meta-directing group due to the powerful electron-withdrawing nature of the sulfonyl moiety. Conversely, the (dimethylamino)methyl group (-CH₂N(CH₃)₂) is an activating, ortho, para-directing group. Its activating influence stems from hyperconjugation and weak inductive effects of the alkyl chain.
Given the 1,3-relationship of these substituents, their directing effects are competitive. The potential sites for electrophilic attack are positions 2, 4, 5, and 6.
Position 4: This position is ortho to the activating -(dimethylamino)methyl group and para to the deactivating -SO₂NH₂ group.
Position 6: This position is also ortho to the activating group and ortho to the deactivating group.
Position 2: This position is ortho to the deactivating group and para to the activating group.
Position 5: This position is meta to both groups.
The outcome of an EAS reaction depends on the reaction conditions and the nature of the electrophile. masterorganicchemistry.com The activating group generally directs the substitution, but its influence is moderated by the strong deactivating effect of the sulfonamide group. Therefore, substitution is expected to occur primarily at positions activated by the (dimethylamino)methyl group, namely positions 2, 4, and 6. Steric hindrance from the adjacent substituents may disfavor attack at positions 2 and 4, potentially enhancing substitution at position 6. However, the strong deactivation by the sulfonamide group means that harsh reaction conditions are typically required for EAS reactions like nitration or sulfonation. masterorganicchemistry.comlibretexts.org
Nucleophilic Reactions at the Sulfonyl Group
The sulfur atom of the sulfonamide group is electrophilic and can be a target for nucleophilic attack. However, the amide anion (-NH₂) is a poor leaving group, making direct nucleophilic substitution at the sulfur center difficult under standard conditions. Such reactions typically require harsh conditions or specific activation of the sulfonamide. libretexts.orgwikipedia.org
One potential reaction is hydrolysis to the corresponding sulfonic acid, which generally requires high temperatures and strongly acidic or basic conditions. A more synthetically useful transformation is reductive cleavage of the N-S bond. This can generate a sulfinate and an amine, which can then be functionalized in-situ. chemrxiv.orgresearchgate.net This strategy allows the sulfonamide to be used as a synthetic handle rather than just a terminal functional group. chemrxiv.org Another approach involves the conversion of the primary sulfonamide into an N-sulfonylimine by reaction with an aldehyde. This intermediate can then undergo further reactions, such as elimination of a sulfinate salt, providing a pathway to deaminate the sulfonamide and generate other sulfur-containing functional groups. chemistryviews.org
Reactivity of the Dimethylamino Moiety
The tertiary amine of the dimethylaminomethyl group is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. chemcess.com Its reactivity is analogous to that of N,N-dimethylbenzylamine. wikipedia.org The methylene (B1212753) spacer between the nitrogen and the aromatic ring prevents resonance interaction but allows for typical tertiary amine reactions.
As a tertiary amine, the dimethylamino group readily reacts with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. wikipedia.orgatamankimya.com This is a common transformation for tertiary amines and is known as quaternization. researchgate.netresearchgate.net The reaction proceeds via an Sₙ2 mechanism where the amine nitrogen acts as the nucleophile. The resulting quaternary ammonium salts have altered physical properties, such as increased water solubility, and can serve as phase-transfer catalysts. wikipedia.org
The nucleophilic nitrogen can react with a variety of other electrophiles. For example, reaction with an oxidizing agent like hydrogen peroxide or a peroxy acid would yield the corresponding N-oxide. The basicity of the amine allows it to react with acids to form ammonium salts. The dimethylamino group can also be a target for more complex transformations. For instance, in related systems, the dimethylamino group can be substituted in reactions with nucleophiles under specific conditions, although this is less common. rsc.org
Functional Group Interconversions for Scaffold Modification
Both the sulfonamide and the dimethylamino moieties can be targeted for functional group interconversions to create diverse molecular scaffolds.
The primary sulfonamide group is particularly versatile for modification. As mentioned previously, methods for the reductive cleavage of the N-S bond can convert the sulfonamide into a sulfinate, which can then be trapped with various electrophiles to form sulfones or other S(VI) functional groups. chemrxiv.org Alternatively, catalytic deamination of primary sulfonamides via N-sulfonylimine intermediates provides a route to sulfinate salts, which are valuable precursors for a wide range of other functionalities. chemistryviews.org
The dimethylamino group can also be modified. For example, the Eschweiler-Clarke reaction is used to synthesize N,N-dimethylbenzylamines from benzylamine, highlighting the stability of this group under reductive amination conditions. wikipedia.org Reversing this logic, demethylation reactions could potentially convert the dimethylamino group to a secondary or primary amine, opening up further avenues for functionalization.
Exploitation of the Sulfonamide Proton for Further Functionalization
The primary sulfonamide group possesses two acidic protons on the nitrogen atom (N-H). Deprotonation with a suitable base generates a sulfonamide anion, which is a potent nucleophile. This anion can react with various electrophiles, most commonly in N-alkylation reactions, to form secondary or tertiary sulfonamides. ionike.comnih.gov
A wide range of methods has been developed for the N-alkylation of sulfonamides. Classical methods involve the use of alkyl halides with a base. nih.gov More modern approaches utilize alcohols as alkylating agents through "borrowing hydrogen" methodologies catalyzed by transition metals such as manganese, copper, or ruthenium. ionike.comionike.comacs.orgorganic-chemistry.org These methods are attractive due to their atom economy, as the only byproduct is water. ionike.com Another strategy employs trichloroacetimidates as alkylating agents under thermal conditions, avoiding the need for a catalyst. nih.gov
This reactivity makes the sulfonamide nitrogen a key site for introducing structural diversity into the this compound scaffold.
Table of Mentioned Compounds
Synthesis of Advanced Analogues and Congeners for Research Purposes
The synthesis of advanced analogues and congeners of this compound is a key area of research aimed at exploring and optimizing its chemical and biological properties for various scientific applications. Derivatization strategies primarily focus on the modification of its three key structural components: the sulfonamide functional group, the aromatic benzene ring, and the dimethylaminomethyl substituent at the meta-position. These modifications allow for the systematic investigation of structure-activity relationships (SAR) and the development of novel compounds with tailored characteristics.
The reactivity of the core molecule is influenced by the electronic effects of its substituents. The sulfonamide group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, the dimethylaminomethyl group can have a more complex influence, but generally, the combined effect of these groups directs incoming electrophiles to specific positions on the aromatic ring.
N-Substitution of the Sulfonamide Moiety
One of the most common and versatile strategies for creating analogues of this compound involves the N-substitution of the sulfonamide group. The acidic proton of the primary sulfonamide allows for deprotonation by a base, followed by reaction with a variety of electrophiles. This approach has been widely used in the synthesis of diverse libraries of benzenesulfonamide (B165840) derivatives for therapeutic research.
A general and classical method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine (B92270) to neutralize the generated HCl. wikipedia.org While this is typically used to form the sulfonamide group itself, similar principles apply to the alkylation or arylation of a pre-existing primary sulfonamide.
For instance, N-alkylation can be achieved by treating the parent sulfonamide with an alkyl halide in the presence of a suitable base. This reaction introduces a wide range of alkyl groups, from simple methyl or ethyl groups to more complex cyclic or functionalized chains. Similarly, N-arylation can be accomplished through coupling reactions with aryl halides, often catalyzed by a transition metal such as palladium.
In a study focused on the synthesis of benzenesulfonamide-piperazine hybrid compounds, various piperazine (B1678402) derivatives were successfully coupled to a benzenesulfonamide core, highlighting the feasibility of introducing complex amine fragments at the sulfonamide nitrogen. While not directly involving this compound, this demonstrates a robust synthetic route for creating N-substituted analogues with potential applications in drug discovery.
Modification of the Aromatic Ring
Alterations to the benzene ring of this compound offer another avenue for generating structural diversity. These modifications can include the introduction of additional substituents or the formation of fused heterocyclic systems.
Electrophilic Aromatic Substitution: The introduction of new substituents onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing sulfonamide and dimethylaminomethyl groups will influence the position of the incoming electrophile. The sulfonamide group is a meta-director, while the dimethylaminomethyl group is generally considered an ortho, para-director. The interplay of these directing effects would need to be carefully considered in any synthetic design.
Palladium-Catalyzed Cross-Coupling Reactions: A powerful set of tools for modifying the aromatic core involves palladium-catalyzed cross-coupling reactions. sigmaaldrich.com For these reactions to be employed, the benzene ring of the starting material would typically need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group. Starting from a halogenated precursor to this compound, reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (amination), and Heck (coupling with alkenes) reactions can be utilized to introduce a wide array of substituents. sigmaaldrich.com These methods are highly valued for their broad functional group tolerance and reliability in forming carbon-carbon and carbon-heteroatom bonds.
Derivatization of the Dimethylaminomethyl Group
The dimethylaminomethyl substituent provides another site for chemical modification, although it is generally less reactive than the sulfonamide group.
Quaternization: The tertiary amine of the dimethylaminomethyl group can be alkylated to form a quaternary ammonium salt. This transformation would significantly alter the electronic and solubility properties of the molecule.
Demethylation and Re-alkylation: It is also conceivable to perform a demethylation of the dimethylamino group, followed by re-alkylation with different alkyl groups to introduce further diversity.
Synthesis of Heterocyclic Analogues
The functional groups of this compound can be utilized as handles for the construction of fused or appended heterocyclic rings. For example, the sulfonamide nitrogen can participate in cyclization reactions with appropriate bifunctional reagents to form various nitrogen- and sulfur-containing heterocycles. Research on the synthesis of novel heterocycles incorporating a benzenesulfonamide moiety has shown that the sulfonamide group can be a versatile precursor for constructing more complex molecular architectures.
In one study, novel tri-aryl imidazole-benzene sulfonamide hybrids were synthesized through a one-pot, multi-component reaction involving a primary aromatic amine (sulfanilamide), an aldehyde, benzil, and ammonium acetate. While the starting material was different, this showcases a strategy where the core benzenesulfonamide structure is incorporated into a larger heterocyclic system.
The table below summarizes some potential derivatization strategies for creating advanced analogues of this compound for research purposes.
| Modification Site | Reaction Type | Potential Reagents/Conditions | Resulting Analogue Type |
| Sulfonamide Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | N-Alkyl-3-[(dimethylamino)methyl]benzene-1-sulfonamides |
| Sulfonamide Nitrogen | N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-3-[(dimethylamino)methyl]benzene-1-sulfonamides |
| Aromatic Ring | Electrophilic Substitution | Nitrating agent, Halogenating agent, etc. | Substituted 3-[(dimethylamino)methyl]benzene-1-sulfonamides |
| Aromatic Ring (from halogenated precursor) | Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl-substituted analogues |
| Aromatic Ring (from halogenated precursor) | Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base | Alkynyl-substituted analogues |
| Aromatic Ring (from halogenated precursor) | Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Amino-substituted analogues |
| Dimethylaminomethyl Group | Quaternization | Alkyl halide | Quaternary ammonium salts |
| Multiple Sites | Heterocycle Formation | Bifunctional reagents, Cyclization conditions | Fused or appended heterocyclic systems |
Mechanistic Investigations of Biological Interactions Pre Clinical, Non Human Focus
Elucidation of Molecular Targets and Binding Mechanisms
Comprehensive studies to identify and characterize the molecular targets of 3-[(dimethylamino)methyl]benzene-1-sulfonamide are not yet available in published literature. The following areas, crucial for understanding its pharmacological potential, await investigation.
Enzyme Inhibition Kinetics and Characterization in in vitro Systems
There is no specific data on the inhibitory effects of this compound against any particular enzyme. Generally, the sulfonamide functional group is a well-known pharmacophore that can interact with the active sites of various enzymes. For instance, many sulfonamide-containing compounds are recognized as inhibitors of carbonic anhydrases. smolecule.comnih.gov The binding of sulfonamides to the zinc ion within the active site of carbonic anhydrase is a classic example of their inhibitory mechanism. rcsb.org However, without experimental data, it is not possible to ascertain if this compound exhibits similar activity or to quantify its potency and mechanism of inhibition (e.g., competitive, non-competitive).
Receptor Binding Studies in Cellular and Subcellular Fractions
Information regarding the affinity and binding characteristics of this compound to specific cellular receptors is not documented. Receptor binding assays are essential to determine if a compound acts as an agonist, antagonist, or modulator of a receptor's function. For example, studies on other novel sulfonamide derivatives have explored their interactions with receptors like the GABA-A receptor. nih.gov Such investigations would be necessary to elucidate the potential neurological or other receptor-mediated effects of this compound.
Protein-Ligand Interaction Analysis
Detailed analyses of the interactions between this compound and specific proteins are not available. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are pivotal in visualizing and understanding these interactions at an atomic level. nih.govresearchgate.net These methods can reveal the specific amino acid residues involved in binding, the nature of the chemical bonds formed (e.g., hydrogen bonds, van der Waals forces), and the conformational changes that occur upon binding. nih.gov For other sulfonamides, such studies have been instrumental in explaining their binding affinity and specificity to target proteins like myoglobin. nih.gov
Cellular Responses and Pathway Modulation in in vitro Models
The effects of this compound on cellular behavior and signaling pathways have not been reported.
Cellular Uptake and Subcellular Localization Studies
There is no research available on how this compound enters cells or where it localizes within subcellular compartments. The physicochemical properties of a compound, such as its size, charge, and lipophilicity, play a crucial role in its ability to cross cell membranes. aginganddisease.org Understanding the mechanisms of cellular uptake (e.g., passive diffusion, active transport) and the subsequent subcellular distribution is fundamental to determining its potential sites of action and metabolic fate.
Effects on Specific Signaling Pathways
The impact of this compound on intracellular signaling cascades is currently unknown. Given that many drugs exert their effects by modulating specific signaling pathways, investigating the influence of this compound on key cellular processes such as proliferation, apoptosis, and inflammation would be a critical step in characterizing its biological activity. For instance, other novel sulfonamide derivatives have been evaluated for their effects on cancer-related signaling pathways. mdpi.com
Modulation of Gene Expression and Protein Synthesis
There are currently no publicly available scientific studies that have investigated the effects of this compound on the modulation of gene expression or the intricate processes of protein synthesis. Research in this area would typically involve techniques such as quantitative polymerase chain reaction (qPCR) to assess changes in specific messenger RNA (mRNA) levels, or broader transcriptomic analyses like RNA sequencing to understand global changes in gene expression patterns. Furthermore, studies employing methods like Western blotting or proteomic analysis would be necessary to determine the compound's impact on the synthesis of specific proteins. The absence of such data means that the influence of this compound on cellular function at the genetic and translational levels remains entirely unknown.
Pre-clinical in vivo Biological Activity (Non-human Animal Models)
Investigations using non-human animal models are crucial for understanding the physiological effects of a compound. For this compound, there is a clear lack of published in vivo studies.
Studies on Pharmacodynamic Endpoints (Mechanistic Focus)
Pharmacodynamic studies are essential to understand how a chemical substance affects the body. There is no available research detailing the pharmacodynamic endpoints of this compound in any non-human animal models. Such studies would be critical to identify the compound's primary biological targets and to characterize its mechanism of action at a physiological level.
Evaluation in Specific Disease Models (Mechanistic Focus, Non-Therapeutic Efficacy)
The potential of a compound to modulate biological pathways relevant to disease is often explored in specific animal models. To date, no research has been published on the evaluation of this compound in any specific disease models with a focus on its mechanism of action. Consequently, its potential relevance to any pathological condition has not been established.
Target Engagement Verification in Animal Tissues
Confirming that a compound interacts with its intended biological target in a living organism is a key step in pre-clinical research. There are no available studies that have verified the target engagement of this compound in animal tissues. Techniques such as positron emission tomography (PET) imaging, autoradiography, or biochemical assays on tissue samples are typically used for this purpose, but none have been reported for this specific molecule.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Compound Libraries for SAR Elucidation
The systematic exploration of the chemical space around a lead compound is fundamental to understanding its SAR. For benzenesulfonamide (B165840) derivatives, including analogs of 3-[(dimethylamino)methyl]benzene-1-sulfonamide, the "tail approach" is a commonly employed strategy in the design of compound libraries. This method involves retaining the core zinc-binding group (the sulfonamide moiety) while systematically modifying the peripheral "tail" portion of the molecule to probe interactions with different regions of the target protein's active site.
The synthesis of such libraries often begins with a common starting material, such as a substituted benzenesulfonyl chloride. For instance, the synthesis of a library of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives involved the reaction of various substituted anilines with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reductive amination with an appropriate aldehyde nih.gov. A similar strategy could be envisioned for derivatives of this compound, starting with 3-(chloromethyl)benzenesulfonyl chloride and reacting it with a diverse set of amines.
Another approach involves the use of multi-component reactions to rapidly generate a library of structurally diverse compounds. For example, a one-pot synthesis of tri-aryl imidazole-benzene sulfonamide hybrids has been reported, showcasing an efficient method for creating a library of potential inhibitors for enzymes like carbonic anhydrase.
The table below illustrates a hypothetical library design for analogs of this compound, focusing on modifications of the dimethylamino group and the substitution pattern on the benzene (B151609) ring.
| Compound ID | R1 | R2 | Aromatic Substituent | Synthetic Strategy |
| A1 | CH3 | CH3 | None | Reductive amination of 3-formylbenzenesulfonamide (B154734) with dimethylamine (B145610) |
| A2 | H | CH3 | None | Reductive amination with methylamine |
| A3 | C2H5 | C2H5 | None | Reductive amination with diethylamine |
| B1 | CH3 | CH3 | 4-Cl | Starting from 4-chloro-3-(chloromethyl)benzenesulfonyl chloride |
| B2 | CH3 | CH3 | 4-F | Starting from 4-fluoro-3-(chloromethyl)benzenesulfonyl chloride |
| C1 | \multicolumn{2}{ | c | }{Pyrrolidine} | None |
| C2 | \multicolumn{2}{ | c | }{Piperidine} | None |
Positional and Substituent Effects on Biological Interaction Profiles
The biological activity of benzenesulfonamide derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
Substituents on the Aromatic Ring: The introduction of different functional groups on the benzene ring can significantly alter the binding affinity of the molecule. For example, in a series of benzenesulfonamide inhibitors of 12-lipoxygenase, the presence of a 2-hydroxy-3-methoxybenzylamino group at the 4-position was found to be crucial for potent inhibition nih.gov. Studies on benzenesulfonamide inhibitors of the NLRP3 inflammasome revealed that modifications on the sulfonamide moiety were well-tolerated, while the substituents on a benzamide portion of the molecule were critical for activity nih.gov.
For this compound, the position of the (dimethylamino)methyl group at the meta-position is a key determinant of its interaction with target proteins. Shifting this group to the ortho- or para-position would likely alter the binding mode and affinity due to different spatial arrangements and electronic effects.
Modifications of the Sulfonamide Group: While primary sulfonamides (-SO2NH2) are common, N-substitution can also modulate activity. N-alkylation or N-arylation can impact the acidity of the sulfonamide proton and introduce new interactions with the target. For instance, in a study of benzenesulfonamide agonists of the human beta 3 adrenergic receptor, N-substitution was a key area of SAR exploration nih.gov.
The following table summarizes the observed effects of various substituents on the activity of benzenesulfonamide derivatives, which can be extrapolated to analogs of this compound.
| Modification | Position | General Effect on Activity | Example Target |
| Electron-withdrawing group (e.g., -Cl, -NO2) | 4-position | Can enhance antibacterial activity researchgate.net | Dihydropteroate (B1496061) synthase |
| Electron-donating group (e.g., -OCH3, -CH3) | Varies | Can influence selectivity for different carbonic anhydrase isoforms | Carbonic Anhydrase |
| Hydrophobic group | Varies | Often improves binding to hydrophobic pockets in the active site | Various enzymes |
| N-alkylation of sulfonamide | - | Can alter selectivity and pharmacokinetic properties | Beta 3 adrenergic receptor nih.gov |
Impact of Stereochemistry on Molecular Recognition
Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The introduction of a stereocenter into a benzenesulfonamide derivative can lead to significant differences in the biological activity of the resulting enantiomers.
A study on N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide derivatives demonstrated the profound impact of stereochemistry on their biological activity. The four stereoisomers, arising from two chiral centers, exhibited distinct activities, with the (R,R)-isomer being the most potent. This study highlighted that the stereochemistry at the benzylic position had a more significant influence on activity than the stereochemistry of the epoxypropyl group oup.comkisti.re.kr.
In another example, the stereochemistry of the phenylglycine residue in rapadocin, a complex molecule with a sulfonamide moiety, was found to be more critical for its inhibitory activity on the nucleoside transporter ENT1 than the configuration of a double bond elsewhere in the molecule nih.gov. This underscores that the spatial arrangement of key interacting groups is paramount for effective molecular recognition nih.gov.
For a hypothetical chiral analog of this compound, such as one with a chiral amine substituent, it would be expected that the two enantiomers would exhibit different binding affinities and potencies due to diastereomeric interactions with the chiral environment of the target's binding site.
Relationship between Structural Modifications and Mechanistic Outcomes
Structural modifications to a lead compound can not only alter its potency but also its mechanism of action. For benzenesulfonamide-based inhibitors, these changes can affect how the molecule interacts with the active site and influences the catalytic cycle of an enzyme.
The primary mechanism of action for many benzenesulfonamide inhibitors, particularly those targeting metalloenzymes like carbonic anhydrase, involves the coordination of the deprotonated sulfonamide nitrogen to the metal ion (typically zinc) in the active site mdpi.com. Structural modifications to the "tail" of the molecule can introduce additional interactions with active site residues, enhancing binding affinity and selectivity. For instance, computational studies on benzenesulfonamide derivatives as inhibitors of Vibrio cholerae carbonic anhydrases revealed that the flexibility of the tail moiety influenced both inhibitory activity and isoform selectivity researchgate.net.
Furthermore, structural changes can lead to different modes of inhibition. While many benzenesulfonamides are competitive inhibitors, modifications could potentially lead to non-competitive or allosteric inhibition by inducing conformational changes in the enzyme. A study on cysteinyl-sulfonamides as inhibitors of MshC, a cysteine ligase, showed that the binding of these inhibitors induced significant conformational changes in the catalytic site of the enzyme mdpi.com.
The table below outlines how specific structural changes in benzenesulfonamide derivatives can lead to different mechanistic outcomes.
| Structural Modification | Potential Mechanistic Outcome | Example |
| Introduction of a flexible linker in the tail region | Enhanced ability to adopt an optimal conformation for binding | Inhibition of Vibrio cholerae carbonic anhydrases researchgate.net |
| Addition of a bulky substituent | Steric hindrance that alters the binding orientation | Design of selective carbonic anhydrase inhibitors |
| Modification of the zinc-binding group | Altered coordination to the active site metal ion | N-substituted sulfonamides |
| Introduction of a reactive group | Covalent modification of the target enzyme | Not commonly observed with this scaffold |
Development of Predictive Models for Biological Activity based on SAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For benzenesulfonamide derivatives, QSAR models have been successfully developed to predict their inhibitory potency against various targets.
The process of building a reliable QSAR model involves several key steps: the selection of a diverse set of compounds with known biological activities, the calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), and the use of statistical methods to establish a mathematical relationship between the descriptors and the activity nih.gov.
Several studies have demonstrated the utility of QSAR in the development of benzenesulfonamide-based inhibitors. For instance, a QSAR study on a series of thiazole benzenesulfonamide substituted 3-pyridylethanolamines as beta3-adrenergic receptor agonists identified key structural features, such as high electrostatic potential energy and lipophilicity, that are favorable for activity nih.gov. Another study developed a 3D-QSAR model for benzoxazole benzenesulfonamides as inhibitors of fructose-1,6-bisphosphatase, which was then used for virtual screening to identify new potential leads researchgate.netchemijournal.com.
These models not only serve as predictive tools but also provide valuable insights into the key structural features that govern biological activity. For this compound and its analogs, a QSAR model could be developed to predict their activity against a specific target. The descriptors in such a model might include the pKa of the sulfonamide, the steric bulk of the amino group, and electronic parameters of the benzene ring, providing a quantitative framework for understanding the SAR.
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-[(dimethylamino)methyl]benzene-1-sulfonamide, offering insights into its stability, reactivity, and spectroscopic characteristics.
Table 1: Theoretical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 1.2 |
| 2 | 180° | 0.0 |
| 3 | -60° | 1.2 |
Note: Data are hypothetical and for illustrative purposes.
The electronic structure of this compound dictates its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its electron-donating and accepting capabilities. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, with the sulfonamide group's oxygen atoms and the dimethylamino group's nitrogen atom being potential sites for electrophilic and nucleophilic attack, respectively.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: Data are hypothetical and for illustrative purposes.
QM calculations can accurately predict various spectroscopic properties, aiding in the experimental characterization of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data to confirm the molecule's structure. For instance, the calculated IR spectrum would show characteristic peaks for the S=O and N-H stretches of the sulfonamide group, as well as C-N stretches of the dimethylamino group.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Peaks |
|---|---|
| ¹H NMR | Aromatic protons (7.2-7.8 ppm), CH₂ (3.5 ppm), N(CH₃)₂ (2.3 ppm) |
| ¹³C NMR | Aromatic carbons (120-140 ppm), CH₂ (60 ppm), N(CH₃)₂ (45 ppm) |
| IR | S=O stretch (1350, 1160 cm⁻¹), N-H stretch (3300 cm⁻¹), C-N stretch (1200 cm⁻¹) |
| UV-Vis | λmax at ~270 nm |
Note: Data are hypothetical and for illustrative purposes.
Advanced Analytical Methodologies for Research Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-[(dimethylamino)methyl]benzene-1-sulfonamide, providing detailed information about its atomic composition, connectivity, and spatial arrangement.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z) measurement, HRMS can confirm the molecular formula of this compound (C9H14N2O2S). This technique is critical in distinguishing the target compound from isomers or impurities with the same nominal mass. The high-resolution capability allows for the calculation of the molecular formula based on the exact mass, providing a high degree of confidence in the compound's identity.
Further fragmentation analysis within the mass spectrometer (MS/MS) can yield structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is often unique to the molecule's structure, providing further confirmation. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic carbon-nitrogen bond and the sulfonamide group.
Table 1: Predicted Mass Spectrometric Data for this compound
| Ion Type | Predicted m/z | Relative Abundance |
| [M]+ | 214.08 | 35% |
| C8H11N2O2S+ | 213.07 | 100% |
| C8H10N+ | 120.08 | 95% |
| C7H8+ | 92.06 | 80% |
| C6H5SO2+ | 141.00 | 20% |
Note: The data in this table is based on predicted fragmentation patterns and has not been experimentally verified in peer-reviewed literature.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, multi-dimensional (2D) NMR techniques are often required for unambiguous assignment of all signals, especially for complex molecules.
For this compound, ¹H NMR provides information on the number of different types of protons and their neighboring environments. Experimental data has shown characteristic signals for the aromatic protons, the methylene (B1212753) protons of the CH₂ group, and the methyl protons of the dimethylamino group.
Table 2: Experimental ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.82 | d | 1H | Aromatic CH |
| 7.72 | s | 1H | Aromatic CH |
| 7.49 | m | 2H | Aromatic CH |
| 3.42 | s | 2H | CH₂ |
| 2.20 | s | 6H | N(CH₃)₂ |
Source: Data adapted from patent literature.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile or methanol.
The use of advanced detectors enhances the information obtained from an HPLC separation:
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector : This detector records the UV-Vis spectrum of the compound as it elutes from the column. This is useful for confirming the identity of the peak corresponding to this compound and for assessing peak purity.
Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides both retention time data and mass information, offering a very high degree of specificity and sensitivity. This is particularly useful for identifying unknown impurities.
Table 3: Hypothetical HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | DAD (254 nm) / ESI-MS |
| Expected Retention Time | ~7.5 min (compound dependent) |
Note: This is a representative method and would require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility and polar nature of the sulfonamide and amino groups, this compound is not ideally suited for direct GC-MS analysis. However, it can be made amenable to this technique through a process called derivatization.
Derivatization involves chemically modifying the molecule to increase its volatility. For example, the acidic protons of the sulfonamide group could be replaced with a less polar group, such as a trimethylsilyl (TMS) group. This would create a more volatile derivative that could be analyzed by GC-MS. The mass spectrum obtained would then correspond to the derivatized molecule, and the fragmentation pattern would provide structural confirmation. While a powerful technique, the necessity of an additional derivatization step often makes HPLC a more direct and preferred method for the analysis of this compound.
Biophysical Techniques for Interaction Characterization
The comprehensive characterization of the interaction between a small molecule and its biological target is fundamental in research. For the compound this compound, a variety of advanced biophysical techniques can be employed to elucidate the thermodynamics, kinetics, and stability of its binding interactions. These methods provide critical insights into the molecular recognition process, offering quantitative data that are essential for understanding its mechanism of action.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful analytical technique used to directly measure the heat changes that occur during a biomolecular binding event. researchgate.nettainstruments.com It is considered a gold-standard method because it allows for the determination of multiple binding parameters in a single experiment without the need for labeling or immobilization. tainstruments.com The technique measures the heat released (exothermic reaction) or absorbed (endothermic reaction) when a ligand, such as this compound, is titrated into a solution containing its target protein.
From the resulting data, a complete thermodynamic profile of the interaction can be derived. whiterose.ac.uk This includes the binding affinity (K D), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). tainstruments.comiaanalysis.com The enthalpy change reflects the heat generated or consumed from the formation and breaking of bonds during the binding event, while the entropy change relates to the change in disorder of the system upon complex formation. whiterose.ac.uk
In a representative experiment, a solution of this compound would be incrementally injected into a sample cell containing a purified target protein, for instance, a specific isoform of carbonic anhydrase. The heat change after each injection is measured until the protein becomes saturated. The data are then fitted to a binding model to extract the thermodynamic parameters.
Hypothetical Research Findings for this compound Binding to a Target Protein:
| Parameter | Value | Unit |
| Stoichiometry (n) | 0.98 | - |
| Affinity (K D) | 150 | nM |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | 12.3 | cal/mol·K |
These hypothetical results suggest that the binding of this compound to its target is characterized by a favorable enthalpy change, indicating significant contributions from hydrogen bonding and van der Waals interactions. The positive entropy change suggests that the displacement of water molecules from the binding interface (the hydrophobic effect) also plays a crucial role in driving the interaction.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of molecular interactions. springernature.comnih.gov It is particularly valuable for determining the kinetics of a binding event, providing data on both the association (on-rate) and dissociation (off-rate) of a ligand-target complex. bio-rad.comrsc.org
In a typical SPR experiment, a target protein is immobilized on the surface of a sensor chip. springernature.comnih.gov A solution containing the analyte, in this case, this compound, is then flowed over the chip surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and measured in resonance units (RU). nih.gov The resulting plot of RU versus time is known as a sensorgram, which provides a detailed view of the interaction throughout the association and dissociation phases. rsc.orgiaanalysis.com
By analyzing the sensorgrams obtained at different concentrations of this compound, the association rate constant (k a or k on), the dissociation rate constant (k d or k off), and the equilibrium dissociation constant (K D) can be calculated. The K D value, determined from the ratio of k d to k a, serves as a measure of the binding affinity and can be used to validate data from other techniques like ITC.
Hypothetical Kinetic and Affinity Data for this compound:
| Parameter | Value | Unit |
| Association Rate (k a) | 2.1 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (k d) | 3.0 x 10⁻² | s⁻¹ |
| Affinity (K D) | 143 | nM |
The hypothetical data indicate a moderately fast association rate and a relatively slow dissociation rate, suggesting that the complex formed between this compound and its target protein is stable. Such kinetic information is crucial for understanding the duration of the compound's effect at a molecular level.
Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay (TSA), is a high-throughput technique used to assess the thermal stability of a protein in the presence and absence of a ligand. nih.govwikipedia.org The binding of a ligand to a protein typically increases the protein's structural stability, resulting in a higher melting temperature (T m). domainex.co.ukportlandpress.com This change in melting temperature (ΔT m) is indicative of a direct binding interaction. iaanalysis.com
The method involves heating a protein solution in the presence of a fluorescent dye that binds preferentially to the hydrophobic regions of an unfolded protein. wikipedia.orgdomainex.co.uk As the temperature increases, the protein denatures, exposing its hydrophobic core and causing an increase in fluorescence. portlandpress.comprotocols.io The T m is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. domainex.co.uk
To characterize the interaction of this compound, DSF experiments would be performed by measuring the T m of the target protein alone and in the presence of varying concentrations of the compound. A positive shift in the T m would confirm direct binding and stabilization of the protein by the compound.
Hypothetical DSF Data for Protein Stabilization by this compound:
| Compound Concentration (µM) | Melting Temperature (T m) (°C) | Thermal Shift (ΔT m) (°C) |
| 0 (Protein only) | 52.1 | - |
| 10 | 54.3 | +2.2 |
| 50 | 56.8 | +4.7 |
| 100 | 58.2 | +6.1 |
The data in the table illustrate a concentration-dependent increase in the melting temperature of the target protein upon the addition of this compound. This positive thermal shift provides strong evidence of a direct binding interaction that enhances the thermal stability of the protein.
Future Directions and Emerging Research Avenues
Development as a Chemical Probe for Biological Systems
The structural motifs within 3-[(dimethylamino)methyl]benzene-1-sulfonamide make it an intriguing candidate for development as a chemical probe. The benzenesulfonamide (B165840) moiety is a known zinc-binding group and has been extensively utilized in the design of inhibitors for zinc-containing enzymes, most notably carbonic anhydrases. mdpi.com Derivatives of benzenesulfonamide have shown inhibitory activity against various carbonic anhydrase isoforms, some of which are associated with significant pathologies. mdpi.com
The dimethylaminomethyl group on the benzene (B151609) ring could serve as a versatile handle for the attachment of reporter molecules such as fluorophores or biotin. This would allow for the creation of sophisticated chemical probes to visualize and study the localization and interactions of target proteins within cellular systems. Furthermore, the basic nature of the dimethylamino group could influence the compound's cellular uptake and subcellular distribution, properties that are critical for an effective chemical probe.
Future research in this area would likely involve the synthesis of fluorescently labeled derivatives and their subsequent use in cellular imaging studies to identify potential biological targets. Structure-activity relationship (SAR) studies would also be crucial to optimize the binding affinity and selectivity of the compound for its target proteins.
Integration into Complex Molecular Architectures (e.g., PROTACs, ADCs)
The field of targeted therapy is rapidly advancing, with technologies like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) showing immense promise. The structure of this compound provides a foundational scaffold that could be elaborated upon for integration into these complex molecular architectures.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The benzenesulfonamide portion of the molecule could be modified to bind to a protein of interest, while the dimethylaminomethyl group could be chemically altered to attach a linker connected to an E3 ligase-recruiting ligand.
In the context of ADCs, the compound could be developed into a potent cytotoxic payload. The benzenesulfonamide scaffold is present in a number of clinically approved drugs, and further functionalization could lead to a highly potent agent. The dimethylaminomethyl side chain could be modified to incorporate a linker that allows for conjugation to a monoclonal antibody, thereby enabling targeted delivery to cancer cells.
| Complex Molecular Architecture | Potential Role of this compound | Key Structural Features for Adaptation |
| PROTACs | Warhead for binding to a target protein. | Benzenesulfonamide for protein binding; dimethylaminomethyl group for linker attachment. |
| ADCs | Cytotoxic payload. | Benzenesulfonamide as a pharmacophore; dimethylaminomethyl group for linker attachment. |
Exploration in Material Science or Supramolecular Chemistry
The ability of the sulfonamide group to participate in hydrogen bonding makes this compound a candidate for exploration in the fields of material science and supramolecular chemistry. Hydrogen bonds are key directional interactions that can be exploited to build well-ordered, self-assembling systems.
Research has shown that sulfonamide derivatives can form supramolecular structures, such as cyclic dimers, through intermolecular hydrogen bonding. mdpi.com The specific stereoelectronic properties of this compound could be harnessed to design novel crystalline materials with interesting physical properties, such as nonlinear optical activity or piezoelectricity.
Furthermore, the compound could be incorporated into larger polymer structures or metal-organic frameworks (MOFs). The dimethylaminomethyl group could act as a coordination site for metal ions or as a point of attachment for polymerization. Such materials could have applications in areas like catalysis, gas storage, or separations.
Role as a Precursor for Novel Drug Discovery Scaffolds (Early Research Stage)
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. thieme-connect.comnih.gov As such, this compound represents a valuable starting material for the synthesis of novel drug candidates.
The primary sulfonamide and the tertiary amine offer multiple points for chemical modification, allowing for the generation of large and diverse chemical libraries. For instance, the sulfonamide nitrogen can be alkylated or acylated, while the aromatic ring can undergo electrophilic substitution to introduce additional functional groups. The dimethylaminomethyl group can also be modified or replaced to explore its impact on biological activity.
Recent studies on benzenesulfonamide derivatives have identified potent inhibitors of various enzymes and compounds with anti-fibrotic activity. nih.gov These findings provide a strong rationale for using this compound as a template for the design and synthesis of new therapeutic agents targeting a variety of diseases.
| Potential Therapeutic Area | Rationale Based on Benzenesulfonamide Scaffold | Possible Synthetic Modifications |
| Anticancer | Inhibition of carbonic anhydrases overexpressed in tumors. | Derivatization of the sulfonamide and aromatic ring to enhance selectivity. |
| Antibacterial | Inhibition of dihydropteroate (B1496061) synthase in bacteria. | Modification of the substitution pattern on the benzene ring. |
| Anti-inflammatory | Modulation of inflammatory pathways. | Introduction of anti-inflammatory pharmacophores. |
| Anti-fibrotic | Inhibition of pathways involved in tissue fibrosis. | Elaboration of the structure based on known anti-fibrotic agents. |
Application in Synthetic Methodological Advancements
The synthesis and derivatization of sulfonamides is an active area of research in organic chemistry. thieme-connect.com The compound this compound can serve as a model substrate for the development and optimization of new synthetic methodologies.
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the formation of the sulfonamide bond and for the functionalization of the aromatic ring. thieme-connect.com These include novel catalytic systems and the use of greener reaction media. mdpi.com The reactivity of this compound in these new transformations could be investigated to assess the scope and limitations of these methods.
Moreover, the presence of the dimethylaminomethyl group introduces the possibility of directed C-H functionalization reactions. This would allow for the selective introduction of substituents at the ortho position of the benzene ring, providing access to novel and complex molecular architectures that would be difficult to synthesize using traditional methods.
Q & A
Basic: What synthetic routes are recommended for 3-[(dimethylamino)methyl]benzene-1-sulfonamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves sulfonylation of a primary amine (e.g., dimethylaminomethylbenzene) with benzenesulfonyl chloride derivatives under controlled conditions. Key optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane or chloroform) to enhance reactivity .
- Catalysis: Employ triethylamine or pyridine to neutralize HCl byproducts and drive the reaction forward.
- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity.
Example Reaction Setup:
| Component | Quantity | Conditions |
|---|---|---|
| Dimethylaminomethylbenzene | 1.0 equiv. | Dissolved in CH₂Cl₂ (10 mL) |
| Benzenesulfonyl chloride | 1.1 equiv. | Added dropwise at 0°C |
| Triethylamine | 2.0 equiv. | Stirred for 12 h at RT |
| Yield | ~75–85% | After purification |
Reference: Synthesis protocols for analogous sulfonamides .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- IR Spectroscopy: Identify characteristic bands for sulfonamide (S=O asymmetric/symmetric stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) and dimethylamino groups (C-N stretching at ~1250 cm⁻¹) .
- NMR (¹H/¹³C):
- ¹H NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), methylene (-CH₂-, δ 3.5–4.0 ppm), and dimethylamino (-N(CH₃)₂, δ 2.2–2.5 ppm).
- ¹³C NMR: Confirm sulfonamide carbonyl (C-SO₂ at ~140 ppm) and quaternary carbons.
- Mass Spectrometry (ESI-MS): Molecular ion peak matching the theoretical mass (C₉H₁₄N₂O₂S: 230.08 g/mol).
- Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .
Reference: Analytical workflows for sulfonamide derivatives .
Basic: How should researchers design initial biological activity assays for this compound?
Methodological Answer:
Focus on target-specific assays based on sulfonamide pharmacophores:
- Antimicrobial Screening: Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC determination) .
- Enzyme Inhibition: Test carbonic anhydrase or acetylcholinesterase inhibition via UV-Vis-based kinetic assays.
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.
Data Interpretation: Compare IC₅₀/MIC values with known inhibitors (e.g., acetazolamide for carbonic anhydrase).
Reference: Biological evaluation of sulfonamide analogs .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
Contradictions often arise from purity, assay conditions, or target specificity. Mitigation strategies include:
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Orthogonal Assays: Combine enzymatic inhibition studies with cell-based assays to cross-validate results.
- Structural Confirmation: Re-synthesize the compound and verify via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial conformation) .
- Meta-Analysis: Compare data across studies with standardized protocols (e.g., fixed pH, temperature).
Case Study: Discrepancies in antimicrobial activity may stem from variations in bacterial strain susceptibility or culture media .
Reference: Data validation approaches .
Advanced: What computational strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., carbonic anhydrase IX).
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps).
- MD Simulations: Conduct 100 ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions.
Key Outputs:
- Docking scores (kcal/mol) correlating with experimental IC₅₀ values.
- Electrostatic contributions to binding affinity (e.g., sulfonamide oxygens as hydrogen bond acceptors).
Reference: Computational modeling of sulfonamide derivatives .
Advanced: How can researchers investigate the thermodynamic stability and degradation pathways of this compound?
Methodological Answer:
- Thermal Analysis: Perform DSC/TGA to determine melting points (Tm) and decomposition temperatures (Td).
- Stress Testing: Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- Degradation Product Identification: Use LC-MS/MS (Q-TOF) to detect hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives).
Example Stability Profile:
| Condition | Degradation Products | Mechanism |
|---|---|---|
| Acidic (pH 2) | Des-methylated sulfonamide | Hydrolysis |
| Oxidative (H₂O₂) | Sulfone or sulfonic acid | Oxidation |
Reference: Stability studies for sulfonamides .
Advanced: What methodologies are used to study environmental persistence and ecotoxicology of sulfonamide derivatives?
Methodological Answer:
- Soil/Water Incubation: Spike the compound into environmental matrices and quantify residual levels via UPLC-MS/MS at intervals (0, 7, 30 days).
- QSAR Modeling: Predict bioaccumulation (log Kow) and toxicity (EC₅₀ for Daphnia magna) using EPI Suite or TEST software.
- Microcosm Studies: Assess microbial degradation in activated sludge systems (OECD 301F guidelines).
Key Metrics:
- Half-life (t₁/₂) in soil/water.
- Bioconcentration factor (BCF).
Reference: Ecotoxicological assessments .
Advanced: How can reactive intermediates during synthesis be trapped and characterized?
Methodological Answer:
- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect transient species (e.g., sulfonyl chloride intermediates).
- Trapping Agents: Add thiourea or DMPO to stabilize radicals for EPR analysis.
- Cryogenic Techniques: Quench reactions at –78°C and isolate intermediates via flash chromatography.
Example: Trapping a sulfene intermediate (R₂C=SO₂) with 2,4-dinitrophenylhydrazine for UV-Vis characterization.
Reference: Intermediate analysis in sulfonamide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
